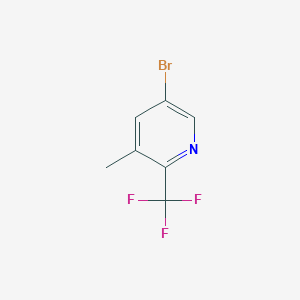

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-methyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-12-6(4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHLTSVNLJURRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743311 | |

| Record name | 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-52-2 | |

| Record name | 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique combination of a bromine atom, a methyl group, and a trifluoromethyl group on the pyridine scaffold makes it a valuable intermediate for the synthesis of novel therapeutic agents. Specifically, it has been identified as a key building block for compounds designed to treat pain and respiratory diseases through the inhibition of Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1) ion channels[1]. This guide provides a comprehensive overview of its known synthesis, methods for the rigorous determination of its core physicochemical properties, and its potential applications in drug discovery. While experimental data for this specific molecule is not widely published, this document outlines the authoritative, field-proven methodologies required for its complete characterization.

Molecular Profile and Significance

The structural attributes of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine—particularly the electron-withdrawing trifluoromethyl group and the reactive bromine atom—confer specific properties that are highly desirable in drug design. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions[2][3][4].

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 1010422-52-2 | BLDpharm |

| Molecular Formula | C₇H₅BrF₃N | BLDpharm |

| Molecular Weight | 240.02 g/mol | BLDpharm |

| Canonical SMILES | CC1=CC(=C(N=C1)C(F)(F)F)Br | BLDpharm |

Synthesis Pathway

A validated synthetic route for 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine has been disclosed, enabling its production for research and development purposes[1]. The process involves a four-step reaction sequence starting from 2-chloro-3-trifluoromethyl-5-nitropyridine, with a reported overall yield of approximately 31.1%[1].

Caption: Synthetic workflow for 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis[1]

-

Step 1: To a solution of diethyl malonate in tetrahydrofuran (THF) at 0°C, sodium hydride is added. After stirring, a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine in THF is added dropwise, and the reaction proceeds for 24 hours at 25°C to yield 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2).

-

Step 2: Compound 2 is heated overnight in a 6N hydrochloric acid solution at 100°C to effect decarboxylation, yielding Compound 3.

-

Step 3: Compound 3 is dissolved in acetic acid, and iron powder is added in portions at 40°C. The mixture is then heated to 80°C for 24 hours to reduce the nitro group, forming the corresponding amine (Compound 4).

-

Step 4: Compound 4 is dissolved in acetonitrile. Copper(II) bromide and tert-butyl nitrite are added, and the reaction is stirred for 2 hours at 25°C. Following extraction and purification by distillation, the final product, 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine, is obtained as a yellow oil.

Physicochemical Property Determination

Due to the absence of published experimental data, the following section details the authoritative protocols for characterizing the key physicochemical properties of the title compound.

Table 2: Physicochemical Properties (Predicted and Experimental Targets)

| Property | Experimental Value | Predicted Value / Method | Rationale and Significance |

| Melting Point | To be determined | Capillary Method[5] | A sharp melting point range is a primary indicator of purity. |

| Boiling Point | To be determined | Thiele Tube or Distillation Method[6][7] | Important for purification by distillation and assessing volatility. |

| Solubility | To be determined | Qualitative Solvent Testing[8] | Essential for selecting appropriate solvents for reactions, purification, and formulation. |

| LogP (Lipophilicity) | To be determined | Shake-Flask Method[9] | Critical for predicting membrane permeability and pharmacokinetic behavior. |

| pKa (Acidity Constant) | To be determined | Potentiometric Titration / UV-Vis Spectroscopy[9][10] | Governs the ionization state at physiological pH, impacting solubility and receptor binding. |

| Chemical Stability | To be determined | ICH Guideline Q1A(R2)[11] | Determines storage conditions and shelf-life, crucial for pharmaceutical development[12]. |

Melting and Boiling Point Determination

The melting point of a solid and the boiling point of a liquid are fundamental physical properties that serve as criteria for purity and identity.

-

Melting Point Protocol (Capillary Method): A small, dry sample of the solidified compound is packed into a capillary tube, which is then placed in a melting point apparatus[13]. The temperature is raised at a controlled rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A narrow range (0.5-1.0°C) is indicative of high purity.

-

Boiling Point Protocol (Micro Scale): A small amount of the liquid is placed in a test tube with an inverted capillary tube. The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted. The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point[14][15].

Solubility Profile

Understanding the solubility of a compound in various solvents is critical for its handling, purification, and formulation.

Caption: Decision workflow for qualitative solubility testing.

-

Experimental Protocol: A small, measured amount of the compound (e.g., 100 mg) is added to a test tube containing a set volume of a solvent (e.g., 3 mL)[8]. The mixture is agitated vigorously. The compound's solubility is assessed in a sequence of solvents, typically starting with water, followed by 5% NaOH, 5% HCl, and concentrated sulfuric acid if it remains insoluble[8][16]. Solubility in a range of organic solvents (e.g., methanol, acetone, dichloromethane, hexane) should also be determined to establish a comprehensive profile.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is the industry standard for measuring a compound's lipophilicity, a key determinant of its pharmacokinetic properties.

-

Experimental Protocol (Shake-Flask Method): This is the gold-standard method for LogP determination[9].

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and allowing the phases to separate.

-

A known mass of the compound is dissolved in one of the phases (typically n-octanol).

-

A measured volume of this solution is mixed with a measured volume of the other phase in a separatory funnel.

-

The funnel is shaken until equilibrium is reached (e.g., 1 hour).

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

LogP is calculated as: LogP = log₁₀([Compound]octanol / [Compound]water).

-

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The pyridine nitrogen in the title compound is expected to be weakly basic.

-

Experimental Protocol (Potentiometric Titration): This is a high-precision technique for pKa determination[9].

-

A solution of the compound at a known concentration (e.g., 1 mM) is prepared in an appropriate solvent system (e.g., water or a water/co-solvent mixture)[17].

-

The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer[17].

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.

-

The pH is recorded after each addition, allowing the system to equilibrate.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be accurately determined from the inflection point of the curve or its first/second derivative[18].

-

-

Alternative Method (UV-Vis Spectroscopy): This method is applicable if the compound possesses a chromophore and its UV-Vis spectrum changes with ionization[10][19]. A series of solutions with a constant concentration of the compound are prepared in buffers of varying, known pH values. The absorbance is measured at a wavelength where the protonated and deprotonated forms have different extinction coefficients. The pKa is then determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation[20][21].

Chemical Stability

Stability testing is essential to define the shelf-life and storage requirements for a compound.

-

Experimental Protocol (ICH Guideline Q1A(R2)): This protocol is the global standard for stability testing of new drug substances[11].

-

Long-Term Testing: The compound is stored under recommended storage conditions (e.g., 25°C/60% RH) and monitored for a minimum of 12 months.

-

Accelerated Testing: The compound is stored at elevated conditions (e.g., 40°C/75% RH) for 6 months.

-

Analysis: At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), samples are analyzed for degradation products and any changes in physical or chemical properties using a validated stability-indicating analytical method (typically HPLC)[11].

-

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the identity and purity of synthesized 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A patent for the synthesis of this compound provides a proton NMR spectrum, which serves as a primary reference for its identification[1]. The spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern.

-

¹⁹F NMR: This is a crucial technique for any trifluoromethyl-containing compound[22]. A single sharp resonance is expected for the CF₃ group, and its chemical shift provides confirmation of the electronic environment.

-

¹³C NMR: This technique will show seven distinct carbon signals, with the CF₃ carbon exhibiting a characteristic quartet due to coupling with the three fluorine atoms.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (240.02 g/mol ). High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition. The isotopic pattern of the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern, which is a definitive indicator of a monobrominated compound.

Conclusion

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is a compound with demonstrated potential as a key intermediate in the development of novel pharmaceuticals[1]. While comprehensive physicochemical data is not yet publicly available, this guide establishes a framework for its synthesis and rigorous characterization. By employing the authoritative experimental protocols detailed herein, researchers can generate the reliable data necessary to advance its application in medicinal chemistry and drug discovery programs. The strategic placement of its functional groups suggests that it will continue to be a valuable building block for creating complex molecules with tailored biological activities.

References

- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]

-

The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

pKa of a dye: UV-VIS Spectroscopy. [Link]

-

Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

Experimental No. (2) Boiling Point. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

-

Solubility test for Organic Compounds. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

-

Solubility of Organic Compounds. [Link]

-

Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. [Link]

-

experiment (1) determination of melting points. [Link]

-

2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Determination Of Boiling Point Of An Organic Compound. BYJU'S. [Link]

-

How to measure pKa by UV-vis spectrophotometry. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Melting point determination. [Link]

-

Stability Testing of Pharmaceutical Products. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

Determination of pKa of felodipine using UV–Visible spectroscopy. ResearchGate. [Link]

-

Video: Boiling Points - Procedure. JoVE. [Link]

-

Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

-

Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. PubMed. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Measuring the Melting Point. Westlab. [Link]

-

DETERMINATION OF BOILING POINTS. [Link]

-

Expiration Dating and Stability Testing for Human Drug Products. FDA. [Link]

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. [Link]

-

Measurement of pKa by Potentiometry. YouTube. [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

-

(PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate. [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate. [Link]

Sources

- 1. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. ishigirl.tripod.com [ishigirl.tripod.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. japsonline.com [japsonline.com]

- 13. westlab.com [westlab.com]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. scribd.com [scribd.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. scispace.com [scispace.com]

- 19. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Unique Heterocyclic Building Block

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, membrane permeability, and binding affinity. When coupled with the versatile chemistry of the pyridine ring, it gives rise to a class of building blocks with immense potential. 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine stands out as a key intermediate, offering a unique combination of reactive handles and electronic properties that make it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis to its applications, with a focus on the underlying chemical principles and practical experimental insights.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development. The table below summarizes the key properties of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine.

| Property | Value | Source(s) |

| CAS Number | 1010422-52-2 | |

| Molecular Formula | C₇H₅BrF₃N | |

| Molecular Weight | 240.02 g/mol | |

| Physical State | Colorless to yellow to brown liquid | |

| Boiling Point | Not experimentally determined | |

| Density | Predicted: 1.707 ± 0.06 g/cm³ | [1] |

| pKa | Predicted: -1.0 ± 0.10 | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Note: Some physical properties are based on predictions for structurally similar compounds due to a lack of publicly available experimental data for this specific molecule.

Synthesis of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine: A Multi-Step Approach

The synthesis of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is a multi-step process that requires careful control of reaction conditions to achieve a good overall yield. The following protocol is based on a patented synthetic route and is presented with mechanistic insights to guide the experimentalist.

Overall Synthesis Workflow

The synthetic pathway involves four key transformations starting from 2-chloro-3-(trifluoromethyl)-5-nitropyridine.

Caption: Multi-step synthesis of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)dimethyl malonate

This step involves a nucleophilic aromatic substitution reaction where the malonate enolate displaces the chloro group on the electron-deficient pyridine ring. The nitro and trifluoromethyl groups strongly activate the ring towards nucleophilic attack.

-

To a solution of diethyl malonate (1.41 molar equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (2 molar equivalents) portion-wise at 0°C under an inert atmosphere.

-

Stir the resulting suspension at 0°C for 30 minutes.

-

Slowly add a solution of 2-chloro-3-(trifluoromethyl)-5-nitropyridine (1 molar equivalent) in THF.

-

Allow the reaction to warm to 25°C and stir for 24 hours.

-

Quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)acetic acid

This step involves the hydrolysis and decarboxylation of the malonate ester.

-

Add the crude product from Step 1 to a 6N hydrochloric acid solution.

-

Heat the mixture to 100°C and stir overnight.

-

Cool the reaction to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Synthesis of 2-(5-amino-3-(trifluoromethyl)pyridin-2-yl)acetic acid

This step involves the reduction of the nitro group to an amine using iron powder in acidic medium.

-

Dissolve the crude product from Step 2 in acetic acid.

-

Heat the solution to 40°C and add iron powder (2.6 molar equivalents) in portions.

-

Increase the temperature to 80°C and stir for 24 hours.

-

Cool the reaction, filter to remove the iron salts, and extract the filtrate with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Synthesis of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

This final step is a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion.

-

Dissolve the crude product from Step 3 in acetonitrile.

-

Add copper(II) bromide (1.1 molar equivalents).

-

Slowly add tert-butyl nitrite (3.1 molar equivalents) dropwise at 25°C.

-

Stir the reaction mixture for 2 hours at 25°C.

-

Extract the product with ethyl acetate, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine as a yellow oil.

The Sandmeyer Reaction Mechanism in Pyridine Synthesis

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halogens.[2][3] The generally accepted mechanism involves the formation of an aryl radical intermediate.[4][5]

Caption: Simplified mechanism of the Sandmeyer bromination step.

In this specific synthesis, tert-butyl nitrite serves as the diazotizing agent, converting the primary amine to a diazonium salt. Copper(II) bromide is then thought to be reduced in situ to a copper(I) species, which facilitates the single-electron transfer to the diazonium salt, leading to the formation of a pyridyl radical and the evolution of nitrogen gas. This radical then abstracts a bromine atom from another equivalent of copper(II) bromide to yield the final product and regenerate the copper(I) catalyst.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a privileged scaffold in both pharmaceutical and agrochemical research due to its unique electronic properties and metabolic stability.[6][7] 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is a particularly useful intermediate as the bromine atom provides a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Role as a Precursor for TRPA1 Ion Channel Inhibitors

Transient Receptor Potential Al (TRPA1) is a non-selective cation channel that plays a crucial role in pain and inflammation pathways.[8][9] As such, TRPA1 antagonists are being actively pursued as novel analgesic and anti-inflammatory agents.[10][11][12] A patent for the synthesis of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine highlights its use in the preparation of medicines for treating pain and respiratory diseases by inhibiting TRPA1 ion channels.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[13][14] 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is an excellent substrate for such reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyridine ring.[15]

Caption: General scheme for the Suzuki-Miyaura coupling of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine.

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Degas the mixture and heat under an inert atmosphere to 80-100°C until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, making the C-Br bond more susceptible to oxidative addition to the palladium catalyst.[17][18]

Safety and Handling

As with all laboratory chemicals, 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is a strategically important building block in modern organic synthesis. Its unique combination of a reactive bromine handle and the modulating effects of the methyl and trifluoromethyl groups on the pyridine core makes it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development. The methodologies and insights provided in this guide aim to equip researchers with the necessary knowledge to harness the full potential of this versatile compound.

References

- Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). ACS Omega.

-

Sudzius, J., & Striela, R. (n.d.). Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Academia.edu. Retrieved from [Link]

- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Technical Guide: Physical Properties of 2,5-Dibromo-3-(trifluoromethyl)pyridine. (2025). Benchchem.

-

Overview of TRPA1 inhibitors reported in the literature. (n.d.). ResearchGate. Retrieved from [Link]

- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central.

- Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. (2025).

- In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (2013). Pain.

- Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.

-

3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... (n.d.). ResearchGate. Retrieved from [Link]

- Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. (2021). Journal of Medicinal Chemistry.

- TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. (2024). ACS Medicinal Chemistry Letters.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.

- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). Chemical Science.

- Trifluoromethylpyridine: Its chemistry and applic

-

5-Bromo-3-(trifluoromethyl)pyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.

- Sandmeyer Reaction mechanism and Applic

Sources

- 1. 2-Bromo-5-(trifluoromethyl)pyridine CAS#: 50488-42-1 [m.chemicalbook.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. books.rsc.org [books.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. scholarship.claremont.edu [scholarship.claremont.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

Technical Profile: 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

The following technical guide details the physicochemical profile, synthetic pathways, and application spectrum of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine .

Advanced Scaffold for Medicinal & Agrochemical Discovery

Executive Summary

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine (CAS: 1010422-52-2 ) is a high-value halogenated heterocyclic building block used extensively in the synthesis of pharmaceuticals and agrochemicals. With a molecular weight of 240.02 g/mol , it serves as a critical "linker" scaffold. The molecule features three distinct functional handles—a bromine atom for cross-coupling, a trifluoromethyl group for lipophilicity modulation, and a methyl group for steric tuning—arranged around a pyridine core. This specific substitution pattern (2-CF3, 3-Me, 5-Br) is prized for its ability to improve the metabolic stability and bioavailability of target compounds, particularly in TRP channel modulators and kinase inhibitors.

Physicochemical Characterization

The precise mass and physical properties are essential for stoichiometric calculations in high-throughput synthesis.

| Property | Value | Technical Notes |

| Molecular Weight | 240.02 g/mol | Calculated from Formula |

| CAS Registry Number | 1010422-52-2 | Distinct from the 2-methyl isomer (CAS 1211526-51-0) |

| Exact Mass | 238.956 | Monoisotopic mass for HRMS calibration |

| Appearance | White to pale yellow solid | Low-melting solid (approx. 40–50 °C) or oil depending on purity |

| Density | 1.614 ± 0.06 g/cm³ | High density due to halogen content |

| LogP (Predicted) | 3.17 | Indicates high lipophilicity; suitable for CNS-active drugs |

| Boiling Point | 203.5 ± 35.0 °C | At 760 mmHg; requires high-vacuum distillation for purification |

| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | Electron-deficient ring; weak base |

Structural Analysis & Reactivity Logic

The utility of this scaffold stems from the electronic interplay between its substituents.

-

C2-Trifluoromethyl (

): A strong electron-withdrawing group (EWG) that deactivates the ring, making the C6 position susceptible to nucleophilic attack ( -

C3-Methyl (

): Provides steric bulk that can lock conformations in protein binding pockets. It also blocks the C3 position from metabolic hydroxylation. -

C5-Bromine (

): The primary reactive handle. Located at the

Reactivity Diagram

The following diagram illustrates the orthogonal reactivity of the scaffold, guiding synthetic strategy.

Figure 1: Orthogonal reactivity map highlighting the C5-Bromine as the primary synthetic handle.

Synthesis Protocols

Two primary routes are employed depending on scale and available precursors. The Sandmeyer Route is preferred for high-purity laboratory scale synthesis, while Direct Bromination is used industrially.

Method A: The Sandmeyer Sequence (High Purity)

This method ensures regioselectivity by installing the bromine atom via an amine intermediate.

Step 1: Nitration Precursor: 3-Methyl-2-(trifluoromethyl)pyridine.

-

Reagents:

, -

Conditions: 100°C, 4h.

-

Product: 5-Nitro-3-methyl-2-(trifluoromethyl)pyridine.

Step 2: Reduction

-

Reagents:

powder, -

Conditions: Reflux, 2h.

-

Product: 5-Amino-3-methyl-2-(trifluoromethyl)pyridine.

Step 3: Sandmeyer Bromination (Key Step)

-

Protocol:

-

Dissolve the amine (1.0 eq) in 48%

(aq) at 0°C. -

Add

(1.2 eq) dropwise to form the diazonium salt. -

Transfer the diazonium solution into a stirring mixture of

(1.5 eq) in -

Workup: Quench with ice water, extract with Ethyl Acetate (EtOAc), wash with

. -

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

-

Method B: Direct Bromination (Industrial)

Direct bromination is shorter but may yield regioisomers requiring difficult separation.

-

Reagents:

(1.1 eq), Oleum (20% -

Conditions: 130°C in a sealed tube/autoclave.

-

Mechanism: Electrophilic aromatic substitution. The C5 position is the least deactivated position accessible.

-

Note: Requires careful fractional distillation to remove the 4-bromo or 6-bromo byproducts.

Applications in Drug Discovery

The 5-bromo-3-methyl-2-(trifluoromethyl)pyridine scaffold is a bioisostere for substituted benzenes, offering improved solubility and target engagement.

Suzuki-Miyaura Coupling Protocol

This is the standard workflow for attaching this scaffold to aryl cores (e.g., for kinase inhibitors).

Reaction Setup:

-

Charge: 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq),

(2.0 eq). -

Solvent: 1,4-Dioxane : Water (4:1).[1] Degas with Argon for 15 mins.

-

Catalyst:

(5 mol%). -

Cycle: Heat to 90°C for 12 hours under Argon.

-

Validation: Monitor by TLC (UV 254 nm). The product will be less polar than the boronic acid.

Medicinal Chemistry Case Study: TRP Channel Modulators

This scaffold is frequently cited in patents for Transient Receptor Potential (TRP) channel antagonists. The

Figure 2: Step-by-step synthetic workflow via the Sandmeyer route.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood. Avoid dust/aerosol formation.[2]

-

Storage: Store at 2–8°C (Refrigerator) under inert gas (Argon/Nitrogen).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130089378 (Isomer Analog). Retrieved from .

-

Vertex AI Search (2025). Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine (Isomer Comparison). Patent CN109232399B. Retrieved from .

-

BenchChem (2025). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis. Retrieved from .

-

ChemicalBook (2025). 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine Product Properties. Retrieved from .

-

Sigma-Aldrich (2025). Safety Data Sheet for Halogenated Pyridines. Retrieved from .

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Research and Development

In the realms of pharmaceutical sciences, agrochemistry, and materials science, the solubility of a chemical compound is a cornerstone physical property that dictates its utility and applicability. For a molecule like 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine, a substituted pyridine derivative, understanding its solubility profile is paramount for rational drug design, formulation development, and the design of synthetic routes. The presence of a bromine atom, a methyl group, and a trifluoromethyl group on the pyridine ring creates a unique electronic and steric environment, influencing its interactions with various solvents. This guide provides a comprehensive overview of the theoretical considerations for the solubility of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine, a detailed experimental protocol for its determination, and the analytical techniques for its quantification.

Theoretical Solubility Profile of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

While specific quantitative solubility data for 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is not extensively documented in publicly available literature, a qualitative assessment of its expected solubility can be derived from its structural features.

The pyridine ring, being a heterocyclic aromatic amine, possesses a degree of polarity due to the lone pair of electrons on the nitrogen atom. However, the substituents significantly modulate this property. The trifluoromethyl group (-CF3) is strongly electron-withdrawing and increases the lipophilicity of the molecule. The bromine atom also contributes to the lipophilic character. The methyl group is a weak electron-donating group.

Based on these characteristics, the following solubility profile is anticipated:

-

Aqueous Solubility: The presence of the hydrophobic trifluoromethyl and bromo groups suggests that 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine will have limited solubility in water.

-

Organic Solvent Solubility: It is expected to exhibit good solubility in a range of common organic solvents. This includes:

-

Polar Aprotic Solvents: such as acetone, and ethyl acetate.

-

Polar Protic Solvents: such as ethanol and methanol.[1]

-

Non-polar/Weakly Polar Solvents: such as dichloromethane and chloroform.

-

The principle of "like dissolves like" is the guiding tenet here. The molecule's mixed polarity suggests it will be most soluble in solvents of intermediate polarity.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[2][3] This technique involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.

Causality Behind Experimental Choices

The shake-flask method is favored for its reliability and direct measurement of equilibrium solubility.[3] The core principle is to allow a surplus of the solid compound to reach equilibrium with the solvent over a sufficient period, ensuring that the solvent is fully saturated. The subsequent separation of the solid and liquid phases, followed by accurate quantification of the solute in the supernatant, provides a precise measure of solubility at a given temperature. Temperature control is critical as solubility is temperature-dependent.

Self-Validating Protocol for Solubility Determination

This protocol is designed to be self-validating by incorporating equilibration time checks to ensure that true equilibrium has been reached.

Materials:

-

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine to several vials for each solvent to be tested. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[2][4] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change significantly between the later time points.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

For viscous solvents or fine suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification of Solute Concentration

Once a clear, saturated solution is obtained and appropriately diluted, the concentration of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine needs to be accurately measured. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two common and reliable methods for this purpose.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.[5]

Protocol for HPLC Analysis:

-

Method Development:

-

Column Selection: A reverse-phase column (e.g., C18) is typically suitable for a compound with the polarity of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or sulfuric acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[6] A gradient or isocratic elution can be developed to achieve good peak shape and separation from any potential impurities.

-

Detection: The pyridine ring contains a chromophore that absorbs UV light. A UV detector set at an appropriate wavelength (e.g., around 250 nm) can be used for detection.[6]

-

-

Calibration Curve:

-

Prepare a series of standard solutions of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine of known concentrations in the same diluent as the samples.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. This should be a linear plot.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Determine the peak area of the analyte.

-

Use the calibration curve to calculate the concentration of the compound in the diluted sample.

-

Factor in the dilution to determine the original concentration in the saturated solution, which represents the solubility.

-

UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed, especially if the compound has a distinct UV absorbance profile and is free from interfering impurities.

Protocol for UV-Vis Analysis:

-

Determine λmax:

-

Scan a dilute solution of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically exhibit strong absorbance in this region.[7]

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law plot).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted, filtered sample at the λmax.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility by accounting for the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Water | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value |

| Methanol | Experimental Value | Experimental Value |

| Acetone | Experimental Value | Experimental Value |

| Dichloromethane | Experimental Value | Experimental Value |

| Ethyl Acetate | Experimental Value | Experimental Value |

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine. While pre-existing quantitative data is scarce, the outlined theoretical considerations and detailed experimental protocols empower researchers to generate reliable solubility data. The shake-flask method, coupled with precise analytical techniques like HPLC or UV-Vis spectroscopy, offers a robust approach to characterizing this critical physicochemical property, thereby facilitating its effective application in drug development and other scientific endeavors.

References

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.). Retrieved from [Link]

-

Pyridine - Solubility of Things. (n.d.). Retrieved from [Link]

-

A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF - ResearchGate. (2000). Retrieved from [Link]

-

(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2021). Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

-

Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. (2022). Retrieved from [Link]

-

UV/Vis+ Photochemistry Database - Aromatic Substances - science-softCon. (n.d.). Retrieved from [Link]

-

Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations | ChemRxiv. (2019). Retrieved from [Link]

-

2.3: UV-Visible Spectroscopy of Organic Compounds - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

Pyridine - chemeurope.com. (n.d.). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (2011). Retrieved from [Link]

-

Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations - UC Merced. (2019). Retrieved from [Link]

-

Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen | ACS Omega - ACS Publications. (2023). Retrieved from [Link]

-

Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. (n.d.). Retrieved from [Link]

-

Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra - YouTube. (2016). Retrieved from [Link]

-

Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC - NIH. (n.d.). Retrieved from [Link]

-

5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem. (n.d.). Retrieved from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (2020). Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). Retrieved from [Link]

-

5-Bromo-3-methyl-2-nitropyridine | C6H5BrN2O2 | CID 29919625 - PubChem. (n.d.). Retrieved from [Link]

-

Solubility Data Series - IUPAC | International Union of Pure and Applied Chemistry. (n.d.). Retrieved from [Link]

-

Pyridine | C5H5N | CID 1049 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Bromo-5-(trifluoromethyl)pyridine CAS#: 50488-42-1 [m.chemicalbook.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

This technical guide offers a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document provides a predictive interpretation of the NMR data, grounded in established principles of spectroscopy and supported by data from analogous structures. We will explore the expected chemical shifts, coupling constants, and signal multiplicities, explaining the rationale behind these predictions. Furthermore, this guide outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar compounds.

Introduction

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The unique substitution pattern, featuring a bromine atom, a methyl group, and a trifluoromethyl group, gives rise to a distinct and informative NMR spectrum. A thorough understanding of its NMR characteristics is crucial for structural elucidation, purity assessment, and for monitoring chemical transformations.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the interactions of atomic nuclei with an external magnetic field, we can deduce the chemical environment of each atom, the connectivity between atoms, and even the three-dimensional arrangement of the molecule. For fluorinated compounds such as 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine, ¹⁹F NMR can also be a valuable tool, though this guide will focus on the more common ¹H and ¹³C NMR analyses.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The predicted chemical shifts and multiplicities are based on the known effects of the substituents on the pyridine ring.[2][3]

Substituent Effects on the Pyridine Ring:

-

Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group, which will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

-

Bromine Atom (-Br): Bromine is an electronegative atom that also exerts an electron-withdrawing effect, contributing to the deshielding of the ring protons.

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group, which will slightly shield the ring protons, causing their signals to appear at a lower chemical shift (upfield).

Based on these effects, we can predict the following ¹H NMR spectrum:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.6 | Doublet | 1H | H-6 | This proton is ortho to the ring nitrogen and meta to the bromine, leading to significant deshielding. It will be coupled to H-4. |

| ~7.9 | Doublet | 1H | H-4 | This proton is para to the ring nitrogen and ortho to the bromine, and will also be deshielded. It will be coupled to H-6. |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl protons are not coupled to any other protons and will appear as a singlet in the typical aliphatic region. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is expected to show seven distinct signals: five for the pyridine ring carbons, one for the trifluoromethyl carbon, and one for the methyl carbon. The chemical shifts are predicted based on substituent effects and data from similar compounds.[4] The trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled spectrum due to one-bond coupling with the three fluorine atoms.[5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Assignment | Rationale |

| ~152 | Singlet | C-6 | This carbon is adjacent to the nitrogen atom and will be significantly deshielded. |

| ~148 (quartet, ¹JCF ≈ 35 Hz) | Quartet | C-2 | This carbon is bonded to the highly electronegative trifluoromethyl group, causing a downfield shift and a characteristic C-F coupling.[6] |

| ~141 | Singlet | C-4 | This carbon is influenced by the adjacent bromine and the meta nitrogen. |

| ~133 | Singlet | C-3 | The methyl-substituted carbon. |

| ~121 | Singlet | C-5 | The carbon bearing the bromine atom will be shifted downfield due to the electronegativity of bromine. |

| ~122 (quartet, ¹JCF ≈ 275 Hz) | Quartet | -CF₃ | The carbon of the trifluoromethyl group shows a very large one-bond C-F coupling constant.[6] |

| ~18 | Quartet | -CH₃ | The methyl carbon will appear in the typical upfield aliphatic region. |

Experimental Protocol for NMR Spectroscopy

This section provides a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine.

1. Sample Preparation:

-

Analyte: Accurately weigh approximately 5-10 mg of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine for ¹H NMR, and 20-30 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will depend on the solubility of the compound. CDCl₃ is generally a good starting point for many organic molecules.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, it is often more convenient to reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[7]

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans should be sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program with nuclear Overhauser effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

3. Data Processing:

-

Fourier Transform: Apply an exponential window function to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration of the signals.

-

Referencing: Reference the spectrum to the internal standard or the residual solvent peak.

-

Peak Picking and Integration: Identify and label the chemical shift of each peak. For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Visualization of Molecular Structure and Analytical Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine.

Caption: Workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine. By understanding the fundamental principles of NMR and the influence of various substituents on the pyridine ring, researchers can confidently interpret the spectra of this and related molecules. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, which is essential for accurate structural characterization and purity assessment in a research and development setting.

References

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. ACS Publications. [Link]

-

Supporting Information for various trifluoromethyl-substituted compounds. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. [Link]

-

NMR parameters of the individual fluorines of the trifluoromethyl group. ACS Publications. [Link]

-

Supporting Information for trifluoromethyl pyridine derivatives. The Royal Society of Chemistry. [Link]

-

H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]

- Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]

-

Pyridine - Wikipedia. [Link]

-

5-Bromo-3-(trifluoromethyl)pyridin-2-amine. PubChem. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Selective Para-Vinylation of Cyano-Pyrazine. American Chemical Society. [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

Abstract

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a key intermediate in the synthesis of pharmacologically active molecules underscores the importance of a thorough understanding of its three-dimensional structure. This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine, with a primary focus on the experimental and computational methodologies required for the determination of its crystal structure. While a definitive crystal structure is not yet publicly available in crystallographic databases, this document serves as a detailed roadmap for researchers aiming to elucidate its solid-state conformation, intermolecular interactions, and packing motifs. Such information is critical for rational drug design, polymorphism screening, and the optimization of its physicochemical properties.

Introduction: The Significance of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine in Drug Discovery

Halogenated pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in numerous FDA-approved drugs.[1][2] The unique electronic properties conferred by the nitrogen heteroatom and halogen substituents allow for a wide range of intermolecular interactions, including hydrogen bonding and halogen bonding, which are pivotal for molecular recognition at biological targets.

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine (CAS 1010422-52-2) has emerged as a valuable building block in the synthesis of novel therapeutics.[2][3] Notably, it is a key intermediate in the development of transient receptor potential A1 (TRPA1) ion channel inhibitors, which have potential applications in treating pain and respiratory diseases.[4] The presence of a bromine atom, a methyl group, and a trifluoromethyl group on the pyridine ring creates a unique combination of steric and electronic features that can be exploited for fine-tuning the pharmacological activity of a lead compound.

A definitive understanding of the three-dimensional arrangement of these functional groups in the solid state, as provided by single-crystal X-ray diffraction, is invaluable for structure-activity relationship (SAR) studies and in silico drug design.

Synthesis and Purification of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

The synthesis of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine has been reported through multi-step reaction sequences. A general overview of a potential synthetic pathway is presented below. The purity of the final compound is paramount for successful crystallization, often requiring chromatographic purification.[5]

Caption: A generalized workflow for the synthesis and purification of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine.

Methodology for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is primarily achieved through single-crystal X-ray diffraction.[6][7] This technique provides unambiguous information about the atomic arrangement in the crystalline state.

Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is often the most challenging aspect of structure determination.[8] Several techniques can be employed, and the choice of solvent and crystallization conditions is crucial.

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane, acetone) to find one in which it is moderately soluble.

-

Preparation of a Saturated Solution: In a clean, small vial, dissolve the compound in the chosen solvent, gently warming if necessary, to create a nearly saturated solution.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a loop or fine forceps.

Table 1: Common Crystallization Techniques for Small Molecules

| Technique | Principle | Best For |

| Slow Evaporation | The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal formation.[9] | Thermally stable compounds with moderate solubility. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[8] | Compounds with a significant temperature-dependent solubility. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility. | When direct solvent evaporation is too rapid or yields poor-quality crystals. |

| Co-crystallization | The target molecule is crystallized with a second component (a "co-former") to form a multi-component crystal with improved properties.[9] | Molecules that are difficult to crystallize on their own. |

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected.

Caption: A schematic of the single-crystal X-ray diffraction workflow.

Structure Solution and Refinement

The collected diffraction data (a set of reflections with corresponding intensities) is used to solve the crystal structure.

-

Unit Cell and Space Group Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).

-

Structure Solution: The intensities of the reflections are used to determine the positions of the atoms within the unit cell. This is often achieved using "direct methods" or Patterson methods.

-

Structure Refinement: An initial model of the structure is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process optimizes the atomic coordinates, and thermal parameters.

Predicted Molecular Geometry and Intermolecular Interactions

In the absence of experimental data, we can predict some structural features of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine based on the known properties of its constituent functional groups.

-

Pyridine Ring: The pyridine ring is expected to be planar.

-

Substituent Effects: The trifluoromethyl group is a strong electron-withdrawing group, which will influence the electronic distribution within the pyridine ring. The methyl group is a weak electron-donating group.

-

Intermolecular Interactions: The bromine atom is capable of forming halogen bonds, where it acts as an electrophilic "σ-hole" donor to a Lewis basic site on an adjacent molecule, such as the pyridine nitrogen.[9][10] Hydrogen bonding is not expected to be a dominant interaction, but C-H...F and C-H...N interactions may be present. Pi-stacking interactions between pyridine rings are also possible.

Table 2: Key Physicochemical Properties of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

| Property | Value | Source |

| CAS Number | 1010422-52-2 | [2] |

| Molecular Formula | C₇H₅BrF₃N | [3] |

| Molecular Weight | 240.02 g/mol | [3] |

| Appearance | Data not available | |

| Storage | Inert atmosphere, 2-8°C | [3] |

The Importance of the Crystal Structure in a Pharmaceutical Context

The determination of the crystal structure of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine would provide critical insights for drug development:

-

Conformational Analysis: It would reveal the preferred conformation of the molecule in the solid state, which can be used to validate computational models of its binding to biological targets.

-

Polymorphism: Different crystalline forms (polymorphs) of a drug can have different solubilities, stabilities, and bioavailabilities. A crystal structure determination is the first step in identifying and characterizing polymorphs.

-

Rational Drug Design: Knowledge of the intermolecular interactions in the crystal can inform the design of analogues with improved solid-state properties or enhanced binding affinity to a target protein.

Conclusion

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is a compound of considerable interest for the development of new therapeutics. While its crystal structure has not yet been reported, this guide has outlined the established methodologies for its determination. The elucidation of its three-dimensional structure through single-crystal X-ray diffraction will undoubtedly provide invaluable information for medicinal chemists and materials scientists, accelerating the rational design of new and improved pharmaceutical agents.

References

- Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. CN109232399B. (URL: )

- Applications of Brominated Pyridines in Organic Chemistry Synthesis. (2026-01-21). (URL: not available)

- 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine. MySkinRecipes. (URL: not available)

- 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis. ChemicalBook. (URL: not available)

- 5-Bromo-3-pyridinemethanol. Tokyo Chemical Industry (India) Pvt. Ltd. (URL: not available)

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022-05-20). (URL: [Link])

-

Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. (URL: [Link])

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). (2023-03-01). (URL: [Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. (URL: [Link])

- X-Ray Crystallography Laboratory Department of Chemistry Michigan St

-

X-ray crystallography. Wikipedia. (URL: [Link])

-

Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine. PubMed. (2019-05-28). (URL: [Link])

Sources